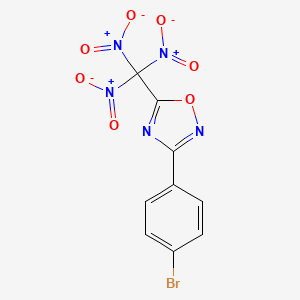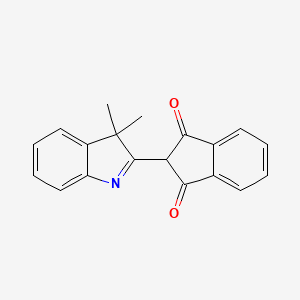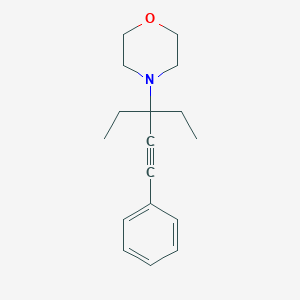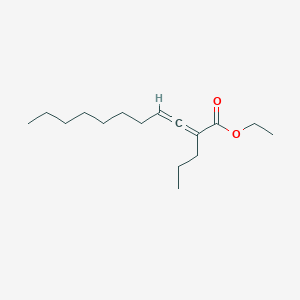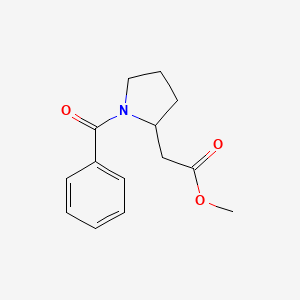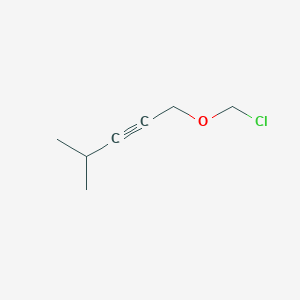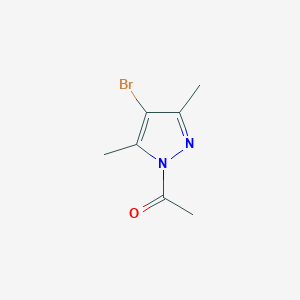![molecular formula C61H108N2O7 B14183714 N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea CAS No. 848920-34-3](/img/structure/B14183714.png)
N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea core flanked by two phenyl rings, each substituted with three octyloxy groups at the 3, 4, and 5 positions. The presence of these bulky octyloxy groups imparts significant steric hindrance, influencing the compound’s reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea typically involves the reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Step 1: Preparation of 3,4,5-tris(octyloxy)aniline by alkylation of 3,4,5-trihydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.
Step 3: Coupling of the isocyanate intermediate with another equivalent of 3,4,5-tris(octyloxy)aniline to yield N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea.
Industrial Production Methods: Industrial production of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The urea moiety can be reduced to form corresponding amines under reducing conditions.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylurea derivatives.
Applications De Recherche Scientifique
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The bulky octyloxy groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound-protein complex and modulating the biological activity.
Comparaison Avec Des Composés Similaires
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]urea: Known for its use as an organocatalyst in organic transformations.
N,N’-Bis[3,4,5-tris(methoxy)phenyl]urea: Similar structure but with methoxy groups instead of octyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea is unique due to the presence of long octyloxy chains, which impart significant steric hindrance and influence its solubility and reactivity. This makes it a valuable compound for applications requiring specific molecular interactions and properties.
Propriétés
Numéro CAS |
848920-34-3 |
|---|---|
Formule moléculaire |
C61H108N2O7 |
Poids moléculaire |
981.5 g/mol |
Nom IUPAC |
1,3-bis(3,4,5-trioctoxyphenyl)urea |
InChI |
InChI=1S/C61H108N2O7/c1-7-13-19-25-31-37-43-65-55-49-53(50-56(66-44-38-32-26-20-14-8-2)59(55)69-47-41-35-29-23-17-11-5)62-61(64)63-54-51-57(67-45-39-33-27-21-15-9-3)60(70-48-42-36-30-24-18-12-6)58(52-54)68-46-40-34-28-22-16-10-4/h49-52H,7-48H2,1-6H3,(H2,62,63,64) |
Clé InChI |
CMERILMYMMQVNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)NC(=O)NC2=CC(=C(C(=C2)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
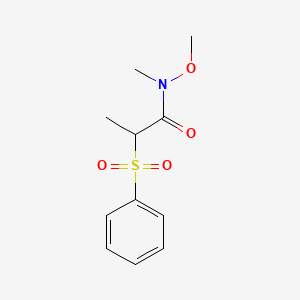
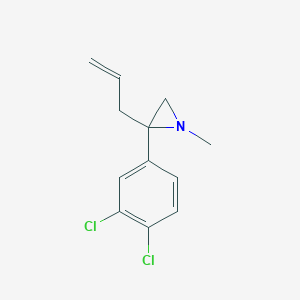
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
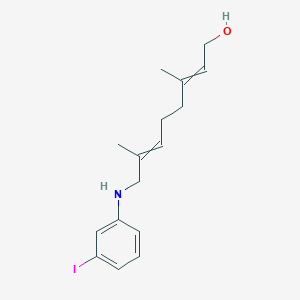
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
